REACTION_SMILES
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[C:1](=[O:2])([O-:3])[O-:4].[Cl:15][CH2:16][C:17](=[O:18])[Cl:19].[Cl:20][CH2:21][Cl:22].[K+:5].[K+:6].[NH2:7][c:8]1[cH:9][c:10]([CH3:14])[cH:11][cH:12][cH:13]1>>[NH:7]([c:8]1[cH:9][c:10]([CH3:14])[cH:11][cH:12][cH:13]1)[C:17]([CH2:16][Cl:15])=[O:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)CCl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[K+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cccc(N)c1
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Name
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|
Type
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product
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Smiles
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Cc1cccc(NC(=O)CCl)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |